molecular formula C21H20N2O B050253 3,5-Dimethyl-4-benzyloxyazobenzene CAS No. 119121-11-8

3,5-Dimethyl-4-benzyloxyazobenzene

Cat. No.: B050253
CAS No.: 119121-11-8
M. Wt: 316.4 g/mol
InChI Key: PEKFOXIPLDGONJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-benzyloxyazobenzene (CAS: 119121-11-8) is an azobenzene derivative characterized by a central N=N azo group linking two aromatic rings. One benzene ring is substituted with methyl groups at positions 3 and 5 and a benzyloxy group (-OCH2C6H5) at position 4, while the opposing benzene ring remains unsubstituted . The molecular formula is C21H23N2O, with a calculated molecular weight of 319.4 g/mol. Azobenzene derivatives are renowned for their photochromic properties, enabling reversible isomerization between trans and cis configurations under light exposure. However, analogous methods for related compounds involve condensation reactions with aldehydes or electrophiles in acetic anhydride/acetic acid mixtures .

Properties

CAS No.

119121-11-8

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

(3,5-dimethylphenyl)-(4-phenylmethoxyphenyl)diazene

InChI

InChI=1S/C21H20N2O/c1-16-12-17(2)14-20(13-16)23-22-19-8-10-21(11-9-19)24-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3

InChI Key

PEKFOXIPLDGONJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N=NC2=CC=C(C=C2)OCC3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=CC(=C1)N=NC2=CC=C(C=C2)OCC3=CC=CC=C3)C

Synonyms

(3,5-dimethylphenyl)-(4-phenylmethoxyphenyl)diazene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 3,5-Dimethyl-4-benzyloxyazobenzene, differing primarily in core functional groups or substituents. Key comparisons are outlined below:

Structural and Functional Group Differences

Compound Name Core Structure Key Substituents Functional Groups
This compound Azobenzene (N=N) 3,5-dimethyl; 4-benzyloxy Azo group, ether, methyl
4-Benzyloxy-3,5-dimethylbenzoic acid Benzoic acid 3,5-dimethyl; 4-benzyloxy Carboxylic acid, ether, methyl
4-Benzyloxy-3,5-diiodobenzoic acid Benzoic acid 3,5-diiodo; 4-benzyloxy Carboxylic acid, ether, iodine
3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid Benzoic acid 3,5-dimethoxy; 4-methoxycarbonyl Carboxylic acid, methoxy, ester

Stability and Hazards

  • Azobenzene derivatives like this compound may pose photolytic degradation risks under UV light. In contrast, benzoic acid derivatives (e.g., 4-Benzyloxy-3,5-dimethylbenzoic acid) are generally stable but require handling precautions due to carboxylic acid reactivity . notes that related azo compounds like 4-Dimethylaminoazobenzene lack long-term toxicity data, suggesting caution .

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